molecular formula C25H22BrN3O3S B10898017 2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B10898017
M. Wt: 524.4 g/mol
InChI Key: SZEVTVCYGUSSFV-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler precursors.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzamide Group: This step involves the coupling of the tricyclic core with a benzamide derivative, often using coupling reagents such as EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Oxidized derivatives of the thienyl group

    Reduction: Reduced forms of the carbonyl groups

    Substitution: Substituted derivatives at the bromine position

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE
  • **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE

Uniqueness

The uniqueness of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H22BrN3O3S

Molecular Weight

524.4 g/mol

IUPAC Name

2-bromo-N-[(Z)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22BrN3O3S/c26-20-7-2-1-6-19(20)24(31)27-21(12-18-5-4-10-33-18)25(32)28-13-16-11-17(15-28)22-8-3-9-23(30)29(22)14-16/h1-10,12,16-17H,11,13-15H2,(H,27,31)/b21-12-

InChI Key

SZEVTVCYGUSSFV-MTJSOVHGSA-N

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C/C4=CC=CS4)/NC(=O)C5=CC=CC=C5Br

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC=CS4)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.